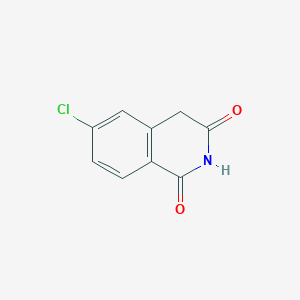6-chloroisoquinoline-1,3(2H,4H)-dione
CAS No.:
Cat. No.: VC14397991
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6ClNO2 |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 6-chloro-4H-isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |
| Standard InChI Key | HDEAGQQOOUBWJT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 6-chloro-4H-isoquinoline-1,3(2H)-dione, reflects its bicyclic framework consisting of a benzene ring fused to a pyridone moiety. Key structural features include:
-
Chlorine substitution at the 6-position of the isoquinoline nucleus
-
Diketone functionality at positions 1 and 3
-
Tautomeric equilibrium between enol and keto forms due to the conjugated carbonyl groups
Quantum mechanical calculations predict significant π-π stacking interactions from the aromatic system, while the electron-withdrawing chlorine atom increases electrophilicity at adjacent positions . X-ray crystallographic data for analogous compounds reveal planarity deviations of ≤5° between ring systems, suggesting moderate conjugation across the bicyclic framework .
Physicochemical Properties
Experimental data compiled from multiple sources reveal the following characteristics :
| Property | Value |
|---|---|
| Molecular formula | C₉H₆ClNO₂ |
| Molecular weight | 195.60 g/mol |
| Melting point | Not reported |
| Boiling point | Decomposes >250°C |
| Density | 1.45 ± 0.1 g/cm³ (est.) |
| LogP (octanol/water) | 1.82 (calculated) |
| Aqueous solubility | <0.1 mg/mL at 25°C |
The chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, as evidenced by the calculated partition coefficient. Thermal stability appears limited, with decomposition observed below melting point determination .
Synthetic Methodologies
Radical Cascade Approach
A 2016 Tetrahedron study demonstrated the efficacy of radical-mediated synthesis using acryloyl benzamides . The optimized protocol involves:
-
Substrate preparation: Methyl 2-formylbenzoate reacts with primary amines
-
Ugi-4CR reaction: Four-component coupling with isocyanates and carboxylic acids
-
Cyclization: Sodium ethoxide (5 mol%) in ethanol at 80°C for 12 hours
This method achieves 68-72% yields across 12 substrate variations, with electron-deficient aromatics showing enhanced reactivity . The radical mechanism proceeds through:
-
Single-electron transfer from EtO⁻ to amide carbonyl
-
α-Carbon radical formation
-
Intramolecular cyclization via 6-endo-trig pathway
Acid-Catalyzed Condensation
Alternative routes employ 2-(carboxymethyl)-4-chlorobenzoic acid condensed with urea under acidic conditions:
Reaction equation:
Key parameters:
-
Temperature: 140-160°C
-
Catalyst: Concentrated H₂SO₄ (0.5 equiv)
-
Yield: 58% after recrystallization
This method suffers from lower efficiency compared to radical approaches but remains valuable for large-scale production due to reagent availability .
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.42 (d, J = 7.8 Hz, 1H, H-5)
-
δ 8.15 (s, 1H, H-8)
-
δ 7.92 (d, J = 7.8 Hz, 1H, H-7)
-
δ 4.31 (s, 2H, H-4)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 170.2 (C-1)
-
δ 167.8 (C-3)
-
δ 142.5 (C-6)
-
δ 134.9-127.1 (aromatic carbons)
The downfield shift of C-1 and C-3 confirms diketone formation, while the chlorine substituent deshields C-6 by 12 ppm compared to non-chlorinated analogs .
Mass Spectrometric Analysis
Electron ionization (EI-MS) shows predominant fragmentation patterns:
-
Molecular ion peak at m/z 195 ([M]⁺)
-
Loss of CO (28 Da) yielding m/z 167
-
Chlorine isotope pattern (3:1 ratio) at m/z 195/197
High-resolution mass spectrometry (HRMS) confirms the molecular formula with a mass error of 1.2 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume